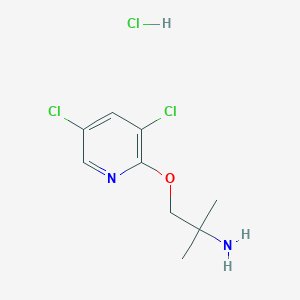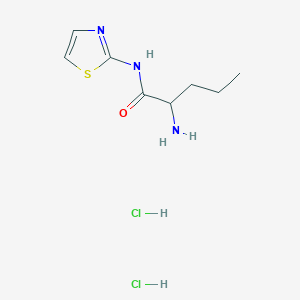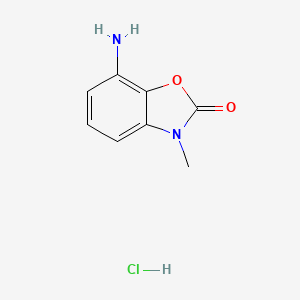![molecular formula C11H17Cl2FN2O B1378687 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1803582-76-4](/img/structure/B1378687.png)
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2FN2O and a molecular weight of 283.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds like “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional (3D) coverage of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” include a molecular weight of 283.17 . Other specific properties like boiling point and storage conditions are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- "Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study" discusses the synthesis and characterization of a compound related to the chemical , focusing on its potential for non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Hydrogen-Bond Basicity :
- "Hydrogen-bond basicity pKHB scale of secondary amines" explores the hydrogen-bond basicity of secondary amines, including compounds structurally similar to the one (Graton et al., 2001).
Antibacterial Activity :
- "Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues" details the synthesis and antibacterial screening of compounds related to the chemical , highlighting their potential in antibacterial applications (Egawa et al., 1984).
Cancer Treatment :
- "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily" investigates a compound structurally similar to the one for its potential in treating cancer (Schroeder et al., 2009).
Spin-Labelling Studies :
- "Synthesis and reaction of ortho-fluoronitroaryl nitroxides. Novel versatile synthons and reagents for spin-labelling studies" examines compounds structurally similar to the chemical for their potential use in spin-labelling studies (Hankovszky et al., 1989).
Dopamine Receptor Imaging :
- "Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine" focuses on the synthesis of a compound for imaging dopamine D4 receptors, relevant to the chemical (Eskola et al., 2002).
Safety And Hazards
Zukünftige Richtungen
The future directions for “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Eigenschaften
IUPAC Name |
1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGSMBXCWTKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
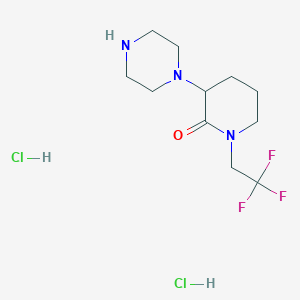

![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
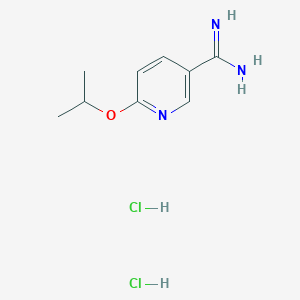
amine hydrochloride](/img/structure/B1378614.png)
